

Application Notes and Protocols for NGR Peptide Conjugation to Liposomes

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Compound of Interest						
Compound Name:	NGR peptide					
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of Asn-Gly-Arg (NGR) peptides to liposomes. The **NGR peptide** is a well-established ligand that targets Aminopeptidase N (APN/CD13), a receptor overexpressed on the surface of tumor endothelial cells and some tumor cells.[1][2][3] This targeted drug delivery strategy aims to enhance the therapeutic efficacy of encapsulated drugs while minimizing systemic side effects.[4][5]

This document outlines the materials, equipment, and step-by-step procedures for preparing NGR-conjugated liposomes, including liposome formulation, peptide conjugation, and characterization of the final product.

Overview of NGR Peptide Conjugation to Liposomes

The process of conjugating **NGR peptide**s to liposomes typically involves a multi-step procedure that begins with the preparation of liposomes, followed by the covalent attachment of the peptide to the liposome surface, and concludes with purification and characterization of the resulting targeted nanocarrier. A common and efficient method for peptide conjugation is the maleimide-thiol reaction, which forms a stable thioether bond.[6][7][8]

Key Steps:



- Liposome Preparation: Liposomes are typically prepared using the thin-film hydration method, which allows for the encapsulation of therapeutic agents.[9][10][11] The lipid composition can be varied to influence the physicochemical properties of the liposomes.[12]
- Peptide-Lipid Conjugate Synthesis or Post-Insertion: The NGR peptide can be conjugated to a lipid anchor, such as DSPE-PEG, which is then incorporated into the liposome during its formation. Alternatively, a reactive lipid (e.g., DSPE-PEG-maleimide) can be included in the liposome formulation, and the peptide is then conjugated to the surface of the pre-formed liposomes (post-insertion).
- Purification: Unconjugated peptides and other reactants are removed from the NGRliposome formulation through methods like dialysis or size exclusion chromatography.
- Characterization: The final product is thoroughly characterized to ensure quality and consistency. Key parameters include particle size, polydispersity index (PDI), zeta potential, peptide conjugation efficiency, and drug encapsulation efficiency.

Experimental Protocols Materials and Equipment

Lipids and Reagents:

- Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Hydrogenated
 Soy Phosphatidylcholine (HSPC), Soy Phosphatidylcholine (SPC))
- Cholesterol
- DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
- DSPE-PEG(2000)-Maleimide
- Cysteine-terminated **NGR peptide** (linear or cyclic)
- Organic solvents (Chloroform, Methanol)
- Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES buffer)



- Drug to be encapsulated (e.g., Doxorubicin, Brucine)
- TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction (if necessary)

Equipment:

- Rotary evaporator
- Water bath
- Extruder with polycarbonate membranes (e.g., 100 nm)
- Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
- High-Performance Liquid Chromatography (HPLC) system
- Spectrophotometer (for some quantification methods)
- Dialysis tubing or size exclusion chromatography columns
- General laboratory glassware and consumables

Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes using the well-established thin-film hydration method.[9][10][11]

- Lipid Film Formation:
 - Dissolve the desired lipids (e.g., HSPC, Cholesterol, and DSPE-PEG-Maleimide in a molar ratio of 55:40:5) in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.
 - If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.
 - Attach the flask to a rotary evaporator.



- Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40-60°C). This will form a thin, uniform lipid film on the inner wall of the flask.
- Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[10]
- Hydration of the Lipid Film:
 - Hydrate the dried lipid film with an aqueous buffer (e.g., PBS pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer.
 - The temperature of the hydration buffer should be above the Tc of the lipids.
 - Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).[13]
- · Liposome Sizing by Extrusion:
 - To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.
 - Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
 - Pass the liposome suspension through the extruder multiple times (e.g., 11-21 times) to reduce the size and lamellarity of the vesicles.[13]
 - The resulting liposome suspension is now ready for peptide conjugation.

Protocol 2: NGR Peptide Conjugation via Maleimide-Thiol Chemistry

This protocol details the conjugation of a cysteine-containing **NGR peptide** to maleimide-functionalized liposomes.[6][8][14]

Preparation of Peptide Solution:



- Dissolve the cysteine-terminated NGR peptide in a degassed conjugation buffer (e.g., HEPES or PBS, pH 6.5-7.5). The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5 to ensure the thiol group is reactive while minimizing hydrolysis of the maleimide group and reaction with amines.[7]
- If the peptide has formed disulfide bonds, it may be necessary to reduce them prior to conjugation. This can be achieved by incubating the peptide with a reducing agent like TCEP. Excess reducing agent that is not thiol-free (like DTT) must be removed before adding the peptide to the maleimide-liposomes.

Conjugation Reaction:

- Add the NGR peptide solution to the maleimide-functionalized liposome suspension. A
 typical molar ratio of peptide to maleimide-lipid is in the range of 1:2 to 1:5, but this should
 be optimized for each specific system.
- Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring, protected from light.
- Purification of NGR-Conjugated Liposomes:
 - Remove the unreacted peptide and any byproducts from the NGR-liposome conjugate suspension.
 - Dialysis: Dialyze the liposome suspension against a suitable buffer (e.g., PBS) using a
 dialysis membrane with an appropriate molecular weight cut-off (e.g., 10-14 kDa) to allow
 the smaller, unconjugated peptide to diffuse out.
 - Size Exclusion Chromatography (SEC): Alternatively, pass the reaction mixture through a SEC column (e.g., Sephadex G-50). The larger NGR-liposomes will elute in the void volume, while the smaller, unconjugated peptide will be retained in the column.

Protocol 3: Characterization of NGR-Conjugated Liposomes

1. Particle Size and Zeta Potential Analysis:



- Method: Dynamic Light Scattering (DLS).[15][16][17][18]
- Procedure:
 - Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., filtered
 PBS or deionized water) to a suitable concentration for DLS measurement.[18]
 - Transfer the diluted sample to a cuvette.
 - Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument.
 - The PDI value provides an indication of the size distribution homogeneity, with values below 0.3 generally considered acceptable for drug delivery applications.
 - Zeta potential measurements indicate the surface charge of the liposomes, which can influence their stability and interaction with biological systems.[15]
- 2. Drug Encapsulation Efficiency (EE%) Quantification:
- Method: High-Performance Liquid Chromatography (HPLC) is a common method for accurate quantification.[19][20][21][22]
- Procedure:
 - Separation of Free Drug from Encapsulated Drug:
 - Separate the unencapsulated (free) drug from the liposomes. This can be achieved by methods such as centrifugation, dialysis, or size exclusion chromatography.[20]
 - Quantification of Total and Free Drug:
 - To determine the total amount of drug, disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.
 - Quantify the drug concentration in the disrupted sample (Total Drug) and in the supernatant/eluate containing the free drug (Free Drug) using a validated HPLC



method.[19][23]

- o Calculation of Encapsulation Efficiency:
 - Calculate the EE% using the following formula: EE% = [(Total Drug Free Drug) / Total
 Drug] x 100

Quantitative Data Summary

The following tables summarize typical physicochemical properties of NGR-conjugated liposomes from various studies. These values can serve as a benchmark for researchers developing similar formulations.

Table 1: Physicochemical Characteristics of NGR-Modified Liposomes.

Formulation	Lipid Compositio n	Average Particle Size (nm)	Zeta Potential (mV)	Encapsulati on Efficiency (%)	Reference
NGR-brucine liposomes	Not specified	92.6 ± 4.1	-16.5 ± 3.3	89.6 ± 2.7	[4]
Brucine liposomes (control)	Not specified	85.3 ± 3.2	-16.2 ± 3.5	87.4 ± 3.1	[4]
PSP/NGR-L	DSPE- PEG2000- psCPP & DSPE- PEG5000- NGR	~95	Not Reported	>90	[24]
DTX/NGR- PLL	CHEMS- anchored PEG2000 & NGR peptide	~200	Not Reported	~70	[5]



Table 2: Influence of NGR Peptide on Doxorubicin-Loaded Phospholipid Nanoparticles.

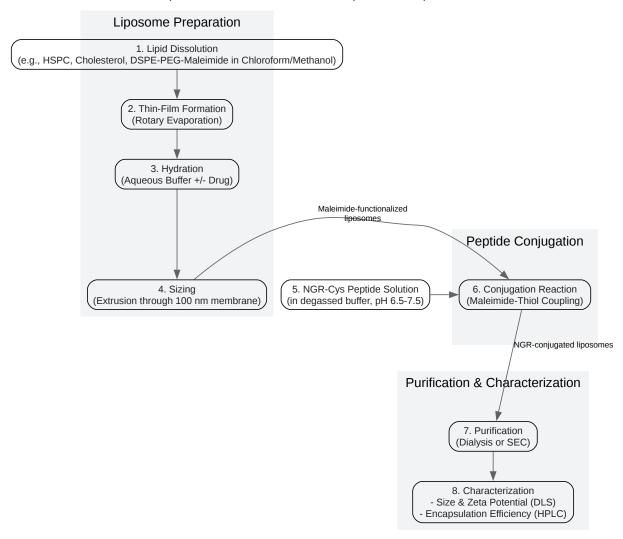
Formulation	Average Particle Size (nm)	Zeta Potential (mV)	Doxorubicin Incorporation (%)	Reference
NPh-Dox-NGR	32.15 ± 2.46	6.12 ± 1.2	98 ± 1.1	[1]
NPh-Dox (control)	14.75 ± 0.37	16.1 ± 1.2	98 ± 1.1	[1]

Visualizations

Experimental Workflow for NGR-Liposome Conjugation



Experimental Workflow for NGR-Liposome Preparation



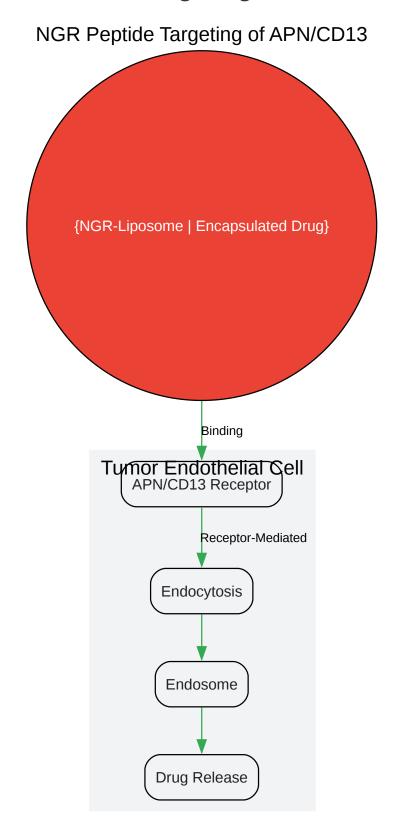
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Caption: Workflow for NGR-peptide conjugation to liposomes.





NGR Peptide-Mediated Targeting of Tumor Vasculature



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Caption: NGR-liposome targeting and internalization mechanism.

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